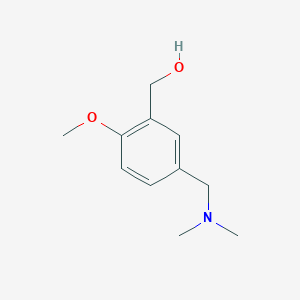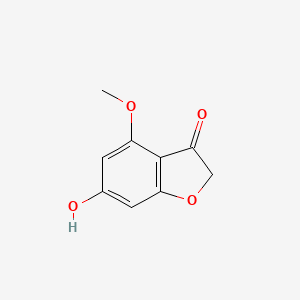
6-Hydroxy-4-methoxybenzofuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-methoxybenzofuran-3(2h)-one is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxybenzofuran-3(2h)-one typically involves the methylation of 6-Hydroxy-3-coumaranone. This can be achieved using iodomethane and potassium carbonate in a dimethylformamide (DMF) system . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-methoxybenzofuran-3(2h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized coumarins.
Applications De Recherche Scientifique
6-Hydroxy-4-methoxybenzofuran-3(2h)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-methoxybenzofuran-3(2h)-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include modulation of oxidative stress and inhibition of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-3-coumaranone: Lacks the methoxy group at the 4-position.
7-Methoxy-3(2H)-benzofuranone: Similar structure but with a different substitution pattern.
2-Coumaranone: A simpler coumarin derivative without the hydroxy and methoxy groups.
Uniqueness
6-Hydroxy-4-methoxybenzofuran-3(2h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H8O4 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
6-hydroxy-4-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C9H8O4/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8/h2-3,10H,4H2,1H3 |
Clé InChI |
OZCXNEVVUVPIQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C(=O)CO2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
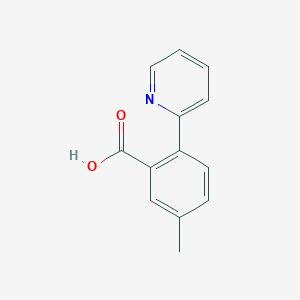


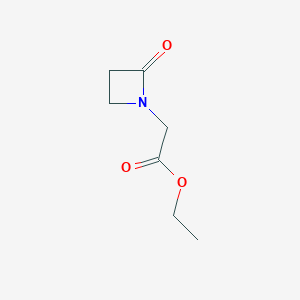
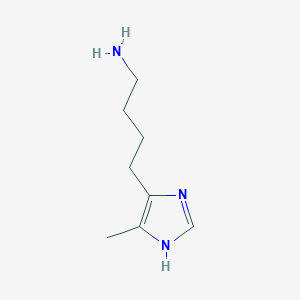
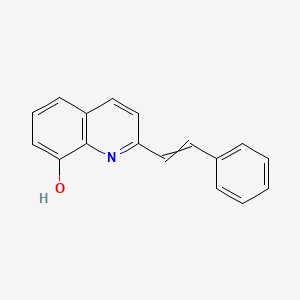
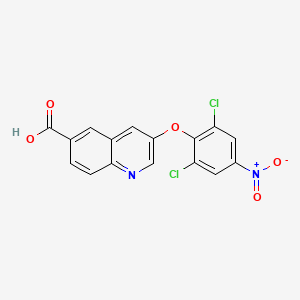
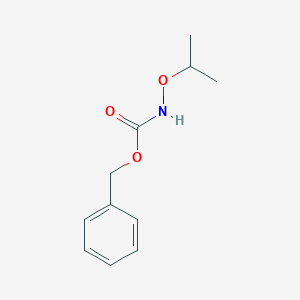
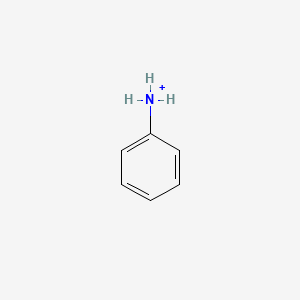
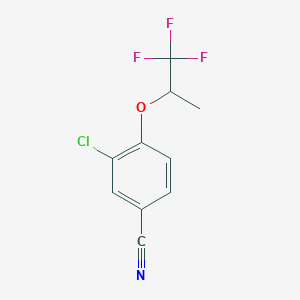
![4-[2-(Oxiran-2-yl)ethoxy]benzonitrile](/img/structure/B8567254.png)
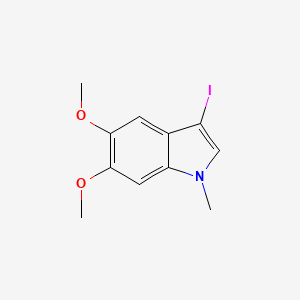
![2-[(E)-Butyldiazenyl]propan-2-ol](/img/structure/B8567268.png)
